molecular formula C9H8BrNO B8750049 3-Bromo-5-(methoxymethyl)benzonitrile CAS No. 1383985-28-1

3-Bromo-5-(methoxymethyl)benzonitrile

Cat. No.: B8750049
CAS No.: 1383985-28-1
M. Wt: 226.07 g/mol
InChI Key: QZNMZCQEXYOFBG-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxymethyl)benzonitrile (C₉H₈BrNO, MW 242.07 g/mol) is a substituted benzonitrile derivative featuring a bromine atom at the 3-position and a methoxymethyl (-CH₂OCH₃) group at the 5-position. The benzonitrile core provides a rigid aromatic scaffold, while the bromine serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxymethyl group contributes moderate polarity and steric bulk, influencing solubility and reactivity.

Properties

CAS No.

1383985-28-1

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-5-(methoxymethyl)benzonitrile

InChI

InChI=1S/C9H8BrNO/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-4H,6H2,1H3

InChI Key

QZNMZCQEXYOFBG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Reactions/Applications References
This compound Br (3), CH₂OMe (5) C₉H₈BrNO 242.07 Hypothetical cross-coupling -
3-Bromo-5-(trifluoromethyl)benzonitrile Br (3), CF₃ (5) C₈H₃BrF₃N 260.02 Suzuki-Miyaura coupling
3-Bromo-5-(hydroxymethyl)benzonitrile Br (3), CH₂OH (5) C₈H₆BrNO 228.04 Oxidation/functionalization
5-Bromo-2-(methoxymethoxy)benzonitrile Br (5), OCH₂OMe (2) C₉H₈BrNO₂ 258.07 Intermediate in aryl amide synthesis
3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile Br (3), OCH₂C₆H₄OMe-4 (5) C₁₅H₁₂BrNO₂ 322.17 Not specified (steric studies)

Reactivity in Cross-Coupling Reactions

  • 3-Bromo-5-(trifluoromethyl)benzonitrile : The electron-withdrawing trifluoromethyl (-CF₃) group activates the bromine for Suzuki-Miyaura coupling, as demonstrated in nickel-catalyzed reactions with sodium sulfinates . This contrasts with the methoxymethyl (-CH₂OMe) group in the target compound, which is electron-donating and may reduce bromine's electrophilicity, requiring harsher conditions or specialized catalysts.

Solubility and Polarity

  • 3-Bromo-5-(hydroxymethyl)benzonitrile : The hydroxymethyl (-CH₂OH) group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility relative to the methoxymethyl analog .
  • 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile: The bulky 4-methoxy-benzyloxy group reduces solubility in non-polar solvents but may improve crystallinity for X-ray studies (e.g., as seen in related crystal structures ).

Research Findings and Contradictions

  • Electronic Effects: Evidence suggests electron-withdrawing groups (e.g., -CF₃) accelerate cross-coupling reactions, while electron-donating groups (e.g., -CH₂OMe) may require optimization .
  • Steric Hindrance : Bulky substituents (e.g., 4-methoxy-benzyloxy) reduce reactivity in coupling reactions but improve structural stability in crystallography .

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (80–100°C) improve substitution efficiency but may increase side reactions.
  • Catalyst : Pd catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for functionalization) .
  • Solvent : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution.
MethodReagents/ConditionsYield RangeReference
Bromination + SubstitutionNBS, DMF, 80°C60–75%
One-pot SynthesisBr₂, methoxymethyl chloride, K₂CO₃50–65%

How can researchers validate the purity and structural integrity of this compound?

Basic Research Question
Purification : Use recrystallization (ethanol/water) or silica gel chromatography .
Characterization :

  • NMR : Confirm substitution patterns (¹H NMR: δ 3.4 ppm for methoxymethyl; ¹³C NMR: δ 115 ppm for nitrile) .
  • IR Spectroscopy : Detect nitrile stretch (~2220 cm⁻¹) and ether C-O (~1100 cm⁻¹) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peak (m/z ≈ 229 [M+H]⁺) .

What reaction mechanisms govern the reactivity of the methoxymethyl and nitrile groups in this compound?

Advanced Research Question

  • Nitrile Group : Participates in cycloaddition or hydrolysis (e.g., to carboxylic acids under acidic KMnO₄) .
  • Methoxymethyl Group : Susceptible to demethylation (BBr₃) or oxidation (CrO₃) to aldehyde .
  • Coupling Reactions : Suzuki-Miyaura with boronic acids (Pd(PPh₃)₄, DMF/H₂O, 100°C) .

Q. Mechanistic Insights :

  • Radical intermediates form during bromination (NBS, AIBN) .
  • Methoxymethyl deprotection involves silylation (TMSOTf) followed by hydrolysis .

How should researchers address contradictions in reported reaction yields for similar benzonitrile derivatives?

Advanced Research Question
Case Study : Discrepancies in nitrile oxidation yields (50–80%):

Variable Control : Optimize catalyst loading (KMnO₄ vs. Ru-based), solvent polarity, and temperature .

Side-Reaction Analysis : Monitor byproducts (e.g., over-oxidation to CO₂) via GC-MS .

Reproducibility : Validate protocols using standardized reagents (e.g., anhydrous solvents).

What methodologies are suitable for evaluating the biological activity of this compound?

Advanced Research Question

  • In Vitro Assays : Test antimicrobial activity (MIC against E. coli, S. aureus) or cytotoxicity (MTT assay on cancer cell lines) .
  • Computational Modeling : Dock into enzyme active sites (e.g., cytochrome P450) using DFT or MD simulations .

What safety protocols are critical when handling this compound?

Advanced Research Question

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile byproducts (HCN risk during decomposition).
  • Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal .

How do solvent polarity and substituent effects influence its adsorption on catalytic surfaces?

Advanced Research Question

  • Solvent Effects : High dipole solvents (e.g., benzonitrile, µ = 4.18 D) enhance adsorption on Ag/Pd surfaces .
  • Substituent Impact : Methoxymethyl groups increase electron density, favoring π-π stacking on metal catalysts .

What computational tools predict its pharmacokinetic properties?

Advanced Research Question

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (~2.1), bioavailability (30–40%), and CYP450 interactions .
  • Solubility : COSMO-RS simulations in water/DMSO mixtures .

How can X-ray diffraction resolve crystallographic ambiguities in derivatives?

Advanced Research Question

  • Single-Crystal Analysis : Resolve substituent orientation (e.g., methoxymethyl torsion angles) .
  • Synchrotron Data : High-resolution XRD (λ = 0.7 Å) clarifies disordered bromine positions .

What strategies optimize regioselectivity in further functionalization?

Advanced Research Question

  • Directing Groups : Use -CN to meta-direct electrophilic substitution .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for selective bromination) .

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